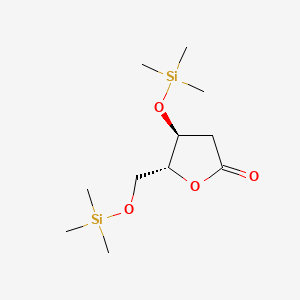
Iron, isotope of mass 54
説明
Iron, isotope of mass 54, is one of the naturally occurring isotopes of iron. It has an atomic number of 26 and a mass number of 54, consisting of 26 protons and 28 neutrons. This isotope is stable and constitutes about 5.845% of natural iron . This compound, is significant in various scientific fields due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: Iron, isotope of mass 54, can be produced through the process of isotope separation. This involves the enrichment of iron isotopes using techniques such as gas centrifugation or electromagnetic separation. These methods exploit the slight differences in mass between the isotopes to achieve separation.
Industrial Production Methods: In industrial settings, this compound, is often produced as a byproduct of the nuclear fission of uranium or plutonium. The isotope can also be isolated from natural iron through chemical processes that selectively extract and purify the desired isotope .
化学反応の分析
Types of Reactions: Iron, isotope of mass 54, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound, readily oxidizes in the presence of oxygen to form iron oxides
Reduction: It can be reduced by hydrogen gas at high temperatures to form metallic iron.
Substitution: this compound, can participate in substitution reactions with halogens to form iron halides.
Major Products:
Oxidation: Iron(III) oxide (Fe₂O₃)
Reduction: Metallic iron (Fe)
Substitution: Iron halides (e.g., iron(III) chloride, FeCl₃)
科学的研究の応用
Iron, isotope of mass 54, has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the movement and chemical reactions of iron in various systems.
Biology: It is employed in metabolic studies to understand iron absorption and utilization in biological organisms.
Medicine: this compound, is used in diagnostic techniques and research on iron-related disorders such as anemia.
作用機序
Iron, isotope of mass 54, can be compared with other stable isotopes of iron, such as iron, isotope of mass 56, iron, isotope of mass 57, and iron, isotope of mass 58. While all these isotopes share similar chemical properties, their differences in mass and natural abundance make them suitable for different applications. This compound, is unique due to its specific mass and its use in specialized scientific research .
類似化合物との比較
- Iron, isotope of mass 56
- Iron, isotope of mass 57
- Iron, isotope of mass 58
特性
IUPAC Name |
iron-54 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYBQQBJWHFJM-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[54Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930633 | |
| Record name | (~54~Fe)Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.939608 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13982-24-6 | |
| Record name | Iron, isotope of mass 54 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~54~Fe)Iron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What spectroscopic techniques have been employed to study Iron-54?
A1: Research utilizing Iron-54 has employed various spectroscopic methods, including: * Resonance Raman spectroscopy: This technique was used to analyze the vibrational spectra of compounds containing Iron-54, specifically focusing on iron-sulfur stretching vibrations. [, ] * Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique enabled the precise determination of Iron-54 incorporation into erythrocytes, facilitating iron absorption studies. [] * Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive method was used to measure Iron-54 ratios in serum samples, enabling the study of iron absorption from food. []
Q2: How does Iron-54 behave under various conditions relevant to its applications?
A2: Being a stable isotope, Iron-54 does not undergo radioactive decay. Its behavior under various conditions is primarily determined by the chemical form it takes, as Iron-54 itself doesn't possess unique material properties beyond its isotopic mass difference.
Q3: Does Iron-54 exhibit any unique catalytic properties?
A3: Iron-54 does not inherently possess unique catalytic properties. Its applications are primarily focused on its use as a tracer in studying iron-containing compounds and their reactions due to its isotopic difference. [, ]
Q4: Have there been computational studies involving Iron-54?
A4: While the provided research papers do not explicitly mention computational studies on Iron-54, its isotopic mass could be incorporated into computational models. This could be useful for studying reaction mechanisms or vibrational modes of iron-containing compounds with greater accuracy.
Q5: How has Iron-54 been used in nuclear physics research?
A5: Iron-54 has been a subject of study in nuclear reactions, particularly those involving neutrons and protons. Experiments have investigated reactions like (n,p), (d,p), and (p,α) on Iron-54, contributing to our understanding of nuclear structure and reaction mechanisms. [, , , , , ]
Q6: What is the significance of studying nuclear reactions with Iron-54?
A6: These studies provide valuable data on nuclear cross-sections, energy levels of the resulting nuclei, and insights into nuclear forces. The information gathered contributes to our fundamental understanding of nuclear physics and has applications in areas like nuclear astrophysics and reactor design. [, , ]
Q7: How does the abundance of Iron-54 vary in different environments?
A7: The relative abundance of iron isotopes, including Iron-54, can vary slightly in different environments. This is influenced by processes like nucleosynthesis in stars and isotopic fractionation. Studying these variations provides insights into the origin and evolution of the solar system and other celestial bodies. []
Q8: What can we learn from studying Iron-54 in meteorites?
A8: The isotopic composition of iron in meteorites offers clues about the early solar system. Variations in Iron-54 abundance relative to other iron isotopes help scientists decipher the processes that occurred during the formation of the solar system. []
Q9: How has Iron-54 been utilized in studying iron absorption?
A9: Researchers have used Iron-54 as a stable isotope tracer in human studies to investigate iron absorption from food. By administering a controlled dose of Iron-54 and tracking its presence in blood samples, they could accurately assess the efficiency of iron absorption in pregnant women and other populations. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


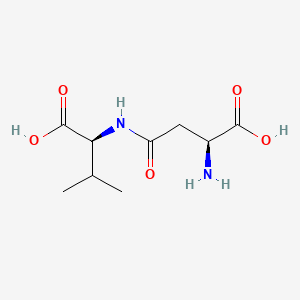
![(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene](/img/new.no-structure.jpg)
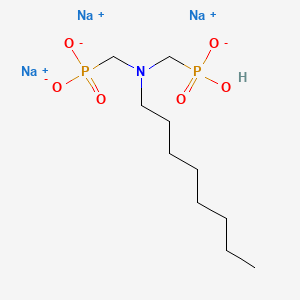
![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)
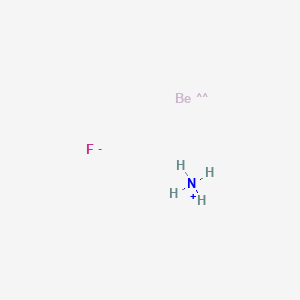
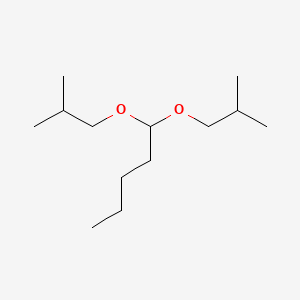
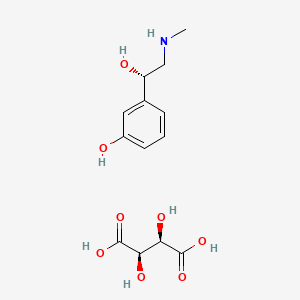
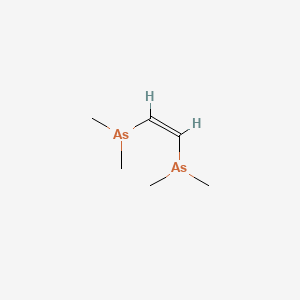

![4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione](/img/structure/B576533.png)
